

Introduction: A Highly Activated Synthetic Building Block

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Compound of Interest

Compound Name: *5-Bromo-2-chloro-1,3-dinitrobenzene*

Cat. No.: *B1342817*

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5-Bromo-2-chloro-1,3-dinitrobenzene is a poly-substituted aromatic compound characterized by the presence of two powerful electron-withdrawing nitro groups. These groups fundamentally dictate the molecule's chemical personality, rendering the aromatic ring exceptionally electron-deficient. This electronic characteristic deactivates the ring toward traditional electrophilic aromatic substitution but makes it a quintessential substrate for nucleophilic aromatic substitution (S_NAr) reactions. The presence of two distinct halogen atoms—bromine and chlorine—at positions activated by the nitro groups introduces a critical element of regioselectivity, making it a valuable tool for the controlled synthesis of complex molecular architectures. This guide serves as a technical resource for scientists leveraging this potent intermediate in their research and development endeavors.

Physicochemical and Computed Properties

A summary of the key physical, chemical, and computed properties of **5-Bromo-2-chloro-1,3-dinitrobenzene** is presented below. While experimental data for some properties are limited, predictions based on its structure provide valuable insights.

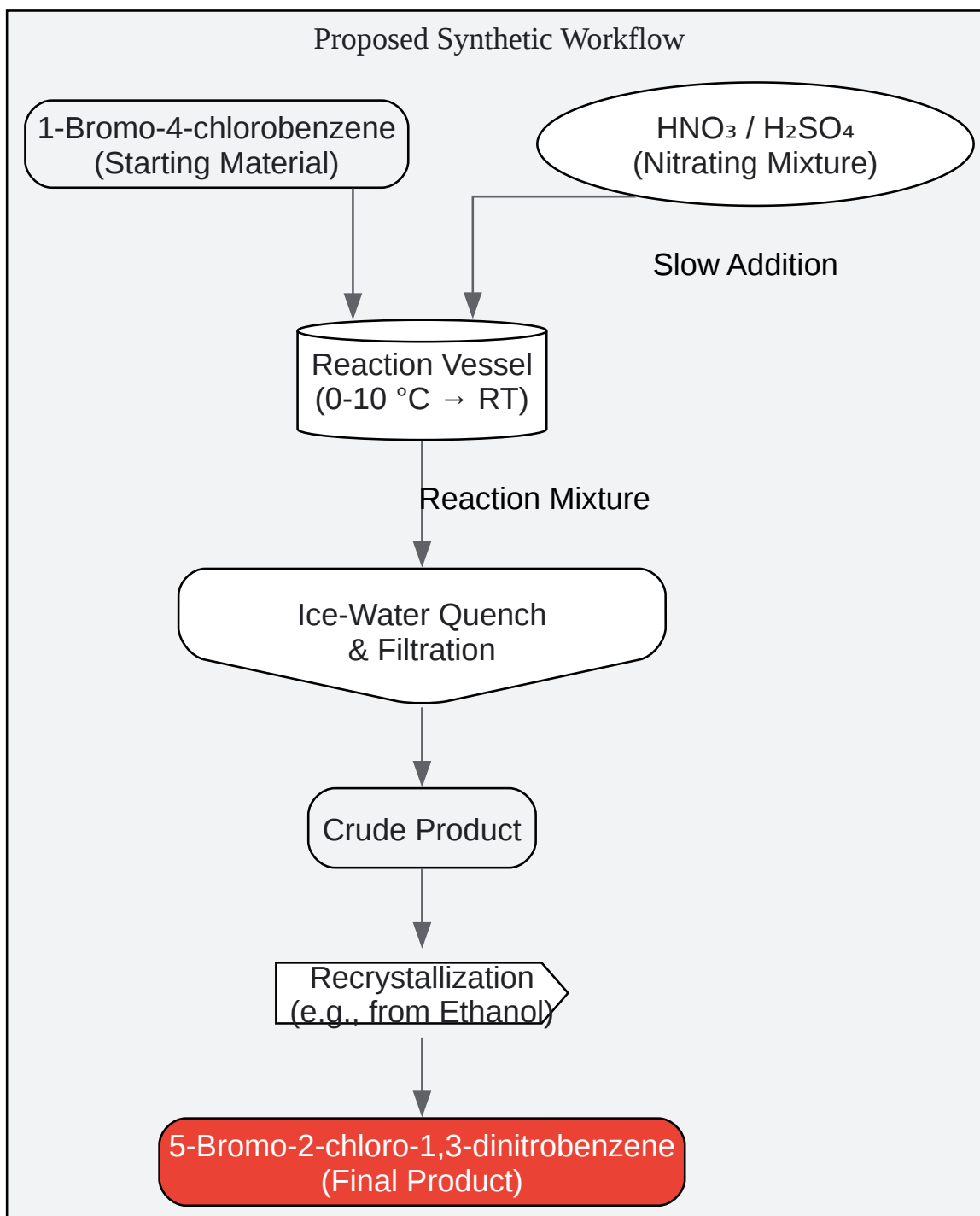
Property	Value	Reference(s)
CAS Number	51796-82-8	[1]
Molecular Formula	C ₆ H ₂ BrClN ₂ O ₄	[1]
Molecular Weight	281.45 g/mol	[1]
IUPAC Name	5-bromo-2-chloro-1,3-dinitrobenzene	[1]
Appearance	Expected to be a crystalline solid	
Melting Point	98 °C	[2]
Boiling Point	Data not available	[3]
Density (Predicted)	1.992 ± 0.06 g/cm ³	[2]
Solubility	Expected to be soluble in common organic solvents (e.g., Chloroform, DMF, DMSO); insoluble in water	[4]
Computed XLogP3	3.7	[1]
Topological Polar Surface Area	91.6 Å ²	[1]

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis for **5-Bromo-2-chloro-1,3-dinitrobenzene** is not readily available in the literature, a robust and scientifically sound pathway can be proposed based on established principles of electrophilic aromatic substitution. The most logical approach involves the dinitration of a commercially available precursor, 1-bromo-4-chlorobenzene.

Reaction Principle: The synthesis hinges on the nitration of 1-bromo-4-chlorobenzene using a classic nitrating mixture of concentrated nitric and sulfuric acids. Halogens are ortho-, para-directing groups. Nitration will occur at positions ortho to the chloro and bromo substituents. The introduction of the first nitro group further deactivates the ring but will direct the second

nitration to the remaining activated position, ultimately yielding the desired 1,3-dinitro substitution pattern.



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Caption: Proposed workflow for the synthesis of **5-Bromo-2-chloro-1,3-dinitrobenzene**.

Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on related procedures. It must be thoroughly evaluated and optimized under controlled laboratory conditions by qualified personnel.

- **Preparation of Nitrating Mixture:** In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 150 mL of concentrated sulfuric acid (H_2SO_4). Once cooled to near 0 °C, add 100 mL of concentrated nitric acid (HNO_3) dropwise, ensuring the temperature does not exceed 10 °C.
- **Reaction Setup:** In a separate three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 100 g of 1-bromo-4-chlorobenzene in 200 mL of concentrated sulfuric acid. Cool this mixture to 5 °C in an ice bath.
- **Nitration:** Slowly add the prepared cold nitrating mixture to the solution of 1-bromo-4-chlorobenzene over 2-3 hours. Maintain the reaction temperature between 5-10 °C throughout the addition.
- **Reaction Completion:** After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours to ensure complete dinitration.
- **Work-up and Isolation:** Carefully pour the reaction mixture onto a large volume of crushed ice (~2 kg) with vigorous stirring. The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the final product, **5-Bromo-2-chloro-1,3-dinitrobenzene**. Dry the purified crystals in a vacuum oven.

Spectroscopic Analysis (Predicted)

As experimental spectral data is not available in public repositories, the following section provides predicted data based on the compound's structure and established spectroscopic principles. This information is intended to guide researchers in the characterization of this molecule.

Predicted ^1H NMR Spectrum

The molecule has two aromatic protons which are chemically non-equivalent and are expected to appear as doublets due to coupling with each other.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 8.6 - 8.8	Doublet (d)	1H	H at C4	Flanked by two electron-withdrawing groups (Br and NO_2), leading to significant deshielding.
~ 8.9 - 9.1	Doublet (d)	1H	H at C6	Positioned between two strongly deshielding nitro groups, expected to be the most downfield signal.

Predicted ^{13}C NMR Spectrum

The molecule has six unique carbon atoms, and thus six distinct signals are expected.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~ 115 - 125	C-Br	Carbon attached to bromine, shifted downfield.
~ 120 - 130	C-H (C6)	Aromatic CH carbon.
~ 125 - 135	C-H (C4)	Aromatic CH carbon.
~ 130 - 140	C-Cl	Carbon attached to chlorine, significantly downfield.
~ 145 - 155 (2 signals)	C-NO ₂	Carbons attached to nitro groups, strongly deshielded and furthest downfield.

Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3100 - 3000	Aromatic C-H Stretch	Medium
1550 - 1520	Asymmetric NO ₂ Stretch	Strong
1350 - 1330	Symmetric NO ₂ Stretch	Strong
~ 1100	C-Cl Stretch	Medium
~ 680	C-Br Stretch	Medium

Predicted Mass Spectrum Fragmentation

- Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected around m/z 280, 282, and 284.
- Isotopic Pattern: The presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will create a highly characteristic and complex isotopic pattern for the molecular ion and fragments containing these halogens, which is a key identifying feature.

- Key Fragments: Expect loss of NO_2 (m/z -46), loss of halogens (Cl, Br), and other characteristic aromatic fragmentation patterns.

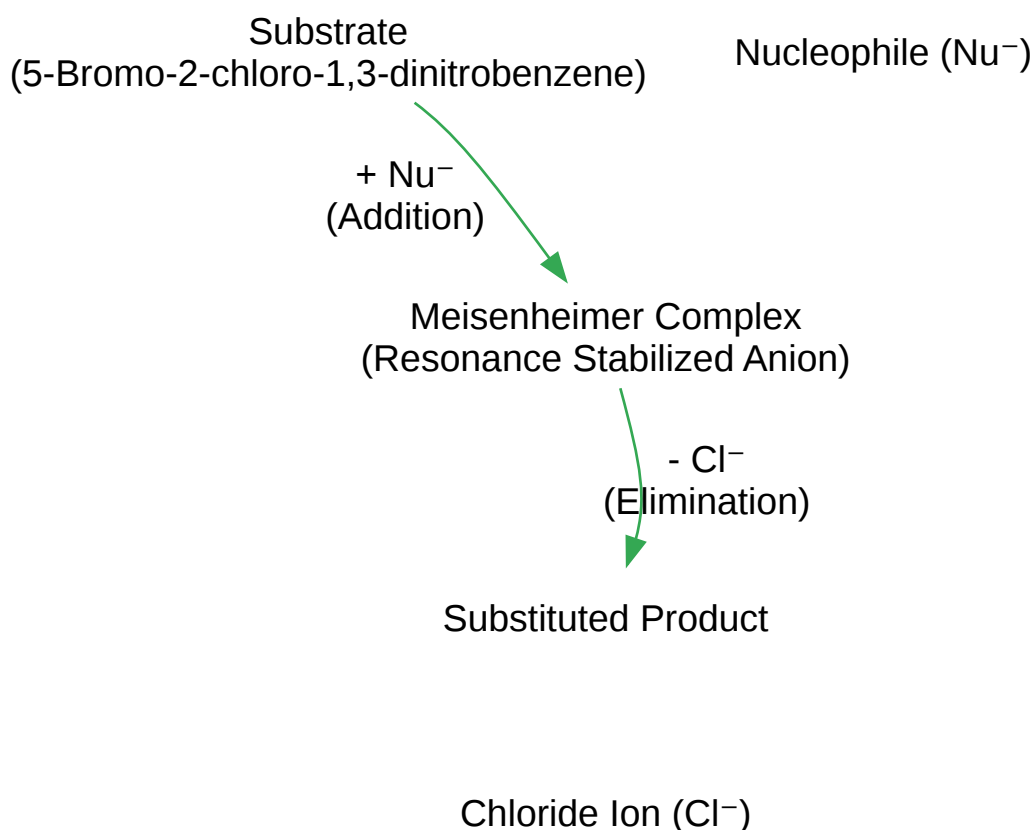
Chemical Reactivity: Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$)

The primary significance of **5-Bromo-2-chloro-1,3-dinitrobenzene** lies in its high reactivity as an electrophile in $\text{S}_{\text{N}}\text{Ar}$ reactions.

Mechanism Causality: The two nitro groups exert powerful inductive and resonance electron-withdrawing effects. This withdraws electron density from the aromatic ring, creating a significant partial positive charge (δ^+) on the ring carbons, especially those ortho and para to the nitro groups (C2, C4, C6). This activation makes the ring highly susceptible to attack by nucleophiles.

Regioselectivity: The compound presents two potential leaving groups: chlorine at C2 and bromine at C5.

- **Electronic Activation:** The chlorine atom at C2 is positioned ortho to one nitro group (at C1) and para to the other (at C3). This dual activation provides exceptional stabilization for the negative charge that develops in the intermediate.
- **Leaving Group Ability:** In $\text{S}_{\text{N}}\text{Ar}$ reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The reaction is favored at the carbon atom that is most electrophilic. The C-Cl bond is more polarized than the C-Br bond, making the carbon atom attached to chlorine a better site for nucleophilic attack. Therefore, nucleophilic substitution is strongly predicted to occur selectively at the C2 position, displacing the chloride ion.



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Caption: The two-step Addition-Elimination mechanism of S_NAr .

General Protocol for S_NAr Reaction

- **Setup:** In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1 equivalent of **5-Bromo-2-chloro-1,3-dinitrobenzene** in a suitable polar aprotic solvent (e.g., DMF, DMSO, or THF).
- **Nucleophile Addition:** Add 1.0 to 1.2 equivalents of the desired nucleophile (e.g., an amine, alkoxide, or thiol). If the nucleophile is not anionic, a non-nucleophilic base (e.g., K_2CO_3 , Et_3N) may be required to facilitate the reaction.
- **Reaction:** Stir the mixture at a temperature ranging from room temperature to $80\text{ }^\circ\text{C}$, depending on the nucleophile's reactivity. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- **Work-up:** Upon completion, cool the reaction mixture and pour it into water to precipitate the product or prepare it for extraction.
- **Purification:** Isolate the product by filtration or extraction with an organic solvent. Purify the crude material using column chromatography or recrystallization.

Applications in Research and Drug Development

5-Bromo-2-chloro-1,3-dinitrobenzene is not typically an end-product but rather a high-value intermediate. Its utility stems from its ability to act as a scaffold, allowing for the sequential and regioselective introduction of different functional groups.

- **Pharmaceutical and Agrochemical Synthesis:** It serves as a starting material for molecules where a dinitro-halophenyl moiety is required. The chlorine can be substituted via an $\text{S}_{\text{N}}\text{Ar}$ reaction, and the nitro groups can subsequently be reduced to amines, which can then be further functionalized (e.g., through acylation, diazotization). The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck) to form C-C bonds.
- **Intermediate for Heterocyclic Synthesis:** The reactive sites on the molecule can be used to build complex heterocyclic ring systems.
- **Specific Example:** It is listed as a precursor for the synthesis of 4-Chloro-3,5-dinitrobenzonitrile, another specialized chemical intermediate.^[4] This transformation likely involves the substitution of the bromine atom, showcasing the compound's versatile reactivity.

Safety and Handling

As a highly reactive and nitrated aromatic compound, **5-Bromo-2-chloro-1,3-dinitrobenzene** must be handled with appropriate care.

- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. Handle in a well-ventilated area or a chemical fume hood.
- **Inhalation:** Avoid inhaling dust. If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.^[5]

- Skin Contact: Avoid contact with skin. If contact occurs, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5]
- Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[5]
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
- Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Firefighters should wear self-contained breathing apparatus.[5]
- Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials. Dispose of waste in accordance with local, state, and federal regulations.

References

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